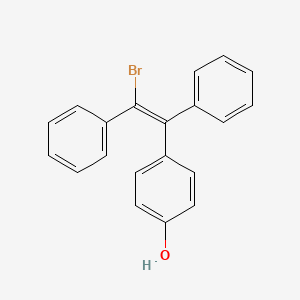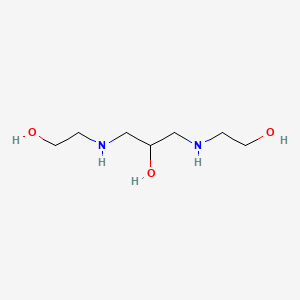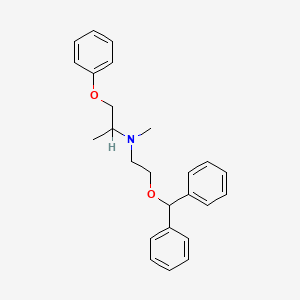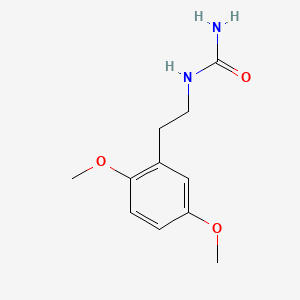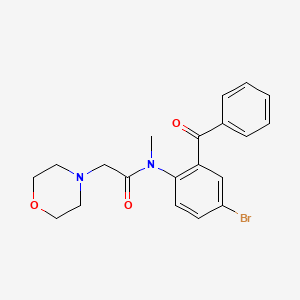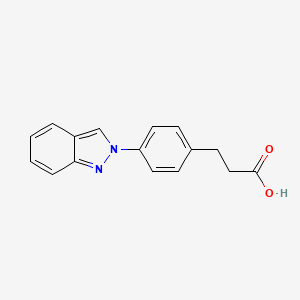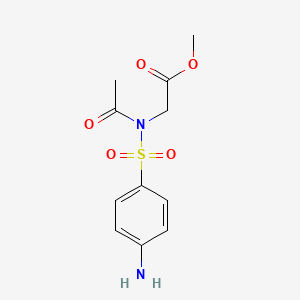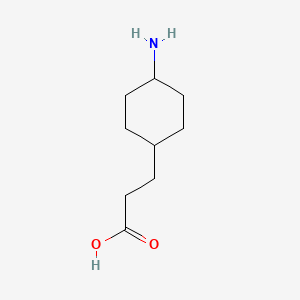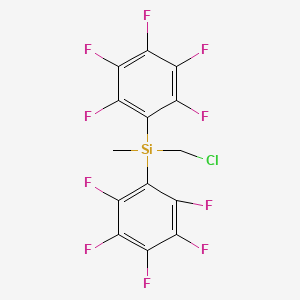
2,4-Dimethylhept-2-enal
概要
説明
2,4-Dimethylhept-2-enal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a double bond located at the second carbon atom and two methyl groups attached to the second and fourth carbon atoms of the heptane chain. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylhept-2-enal can be synthesized through various synthetic routes. One common method involves the cross-aldol condensation reaction of 2-methylpentanal with propanal. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production processes.
化学反応の分析
Types of Reactions
2,4-Dimethylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2,4-dimethylhept-2-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: 2,4-Dimethylheptanoic acid.
Reduction: 2,4-Dimethylhept-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile.
科学的研究の応用
2,4-Dimethylhept-2-enal has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in the study of aldol condensation reactions and their mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its distinctive odor and reactivity.
作用機序
The mechanism of action of 2,4-Dimethylhept-2-enal involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects.
類似化合物との比較
2,4-Dimethylhept-2-enal can be compared with other similar compounds, such as:
2,4-Dimethylheptane: A saturated hydrocarbon with similar carbon chain length but lacking the aldehyde group and double bond.
2,4-Dimethylhex-2-enal: A similar aldehyde with a shorter carbon chain.
2,6-Dimethylhept-2-enal: Another isomer with the same molecular formula but different placement of methyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and physical properties compared to its analogs.
特性
CAS番号 |
85136-08-9 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
(E)-2,4-dimethylhept-2-enal |
InChI |
InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h6-8H,4-5H2,1-3H3/b9-6+ |
InChIキー |
OHHBZXXERXNTNR-RMKNXTFCSA-N |
異性体SMILES |
CCCC(C)/C=C(\C)/C=O |
SMILES |
CCCC(C)C=C(C)C=O |
正規SMILES |
CCCC(C)C=C(C)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
